molecular formula C18H19BrN2O7 B2640818 ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate CAS No. 381187-55-9

ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate

Cat. No. B2640818
CAS RN: 381187-55-9
M. Wt: 455.261
InChI Key: PFSQEROMHSKZIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C18H19BrN2O7 and its molecular weight is 455.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Studies have shown the synthesis of diverse chemical compounds related to ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate. For example, Selby and Smith (1989) explored the condensation reactions leading to the formation of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives, revealing intricate reaction pathways and product formations (Selby & Smith, 1989). Similarly, Xu and He (2010) discussed the practical synthesis of 2-Bromo-6-methoxynaphthalene, a crucial intermediate in the synthesis of various compounds, indicating the versatility and significance of such chemical entities (Xu & He, 2010).

Chemical Transformations and Mechanistic Insights

The work by Darehkordi and Ghazi (2015) on the efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives showcases the potential of such compounds in chemical transformations, hinting at the broad applicability of these molecules in various synthesis processes (Darehkordi & Ghazi, 2015).

properties

IUPAC Name

ethyl 2-[2-bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O7/c1-5-27-14(22)9-28-15-12(19)7-10(8-13(15)26-4)6-11-16(23)20(2)18(25)21(3)17(11)24/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQEROMHSKZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate

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